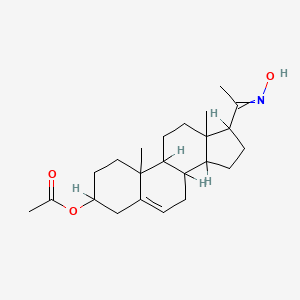
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, also known as DMF, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMF is a furanone derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone is not fully understood, but it has been suggested that this compound exerts its anti-proliferative effects by inhibiting the activity of enzymes that are involved in cell growth and division. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that are involved in the immune response.
実験室実験の利点と制限
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, this compound is also known to be sensitive to light and air, which can lead to degradation and loss of activity.
将来の方向性
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, including the development of new synthesis methods that can improve the yield and purity of this compound, the investigation of its mechanism of action and the identification of its molecular targets, and the evaluation of its potential use in combination with other anti-cancer drugs. This compound also has potential applications in the treatment of other diseases, such as neurodegenerative diseases, and further research is needed to explore these possibilities.
合成法
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of this compound can be improved by using a solvent such as ethanol or methanol.
科学的研究の応用
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-15-6-4-13(5-7-15)10-14-11-19(25-20(14)21)17-12-16(23-2)8-9-18(17)24-3/h4-12H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDBNVZWWBBPA-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)

![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)



![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)
![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)

